molecular formula C12H18N4O7 B1514090 1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol

1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol

Cat. No.: B1514090
M. Wt: 330.29 g/mol
InChI Key: UJMLQKSENLLYBL-OOZYFLPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol is a complex organic compound with significant biochemical relevance This compound is characterized by its unique structure, which includes a pteridine core substituted with a hydroxymethyl group and a tetrahydroxypentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the hydroxymethyl and tetrahydroxypentyl groups. Key steps include:

    Formation of the Pteridine Core: This involves the condensation of appropriate precursors under controlled conditions.

    Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other suitable reagents.

    Side Chain Addition: The tetrahydroxypentyl side chain is introduced through a series of protection and deprotection steps to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: Functional groups on the pteridine core or side chain can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Reduced pteridine derivatives.

    Substitution Products: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its biochemical activity.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol involves its interaction with specific molecular targets. The compound can act as a cofactor or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its hydroxymethyl and tetrahydroxypentyl groups play crucial roles in binding to active sites and modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxymethyl)pteridine-2,4-dione: Lacks the tetrahydroxypentyl side chain.

    8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione: Lacks the hydroxymethyl group.

Uniqueness

1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol is unique due to the presence of both the hydroxymethyl group and the tetrahydroxypentyl side chain

Properties

Molecular Formula

C12H18N4O7

Molecular Weight

330.29 g/mol

IUPAC Name

6-(hydroxymethyl)-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione

InChI

InChI=1S/C12H18N4O7/c17-3-5-1-16(2-6(19)9(21)7(20)4-18)10-8(13-5)11(22)15-12(23)14-10/h6-7,9,17-21H,1-4H2,(H2,14,15,22,23)/t6-,7+,9-/m0/s1

InChI Key

UJMLQKSENLLYBL-OOZYFLPDSA-N

Isomeric SMILES

C1C(=NC2=C(N1C[C@@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)NC2=O)CO

Canonical SMILES

C1C(=NC2=C(N1CC(C(C(CO)O)O)O)NC(=O)NC2=O)CO

Origin of Product

United States

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